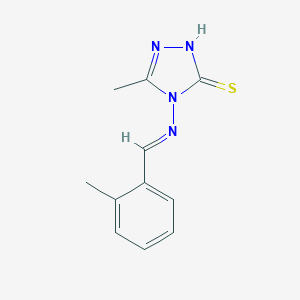
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide, commonly known as IBMS, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various diseases. It is a heterocyclic compound that contains both benzimidazole and sulfonamide moieties, which are known to possess various pharmacological properties.
Mécanisme D'action
The exact mechanism of action of IBMS is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and topoisomerase, which are involved in cancer cell proliferation and survival. Additionally, IBMS has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways. Moreover, IBMS has been found to inhibit the activity of various inflammatory mediators, such as NF-κB and COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IBMS has been shown to possess various biochemical and physiological effects, including the inhibition of cancer cell proliferation and survival, induction of apoptosis, and inhibition of inflammatory mediators. Additionally, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of IBMS is its potent anticancer activity against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, IBMS has been found to possess anti-inflammatory, antibacterial, and antifungal activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of IBMS is its relatively low solubility in water, which could limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research on IBMS, including the development of novel analogs with improved pharmacological properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its exact mechanism of action. Additionally, the development of novel drug delivery systems could improve the bioavailability and efficacy of IBMS in vivo.
Méthodes De Synthèse
The synthesis of IBMS can be achieved through a multistep process that involves the reaction of 4-iodoaniline with ethyl 2-aminobenzoate, followed by the cyclization of the resulting intermediate with chlorosulfonic acid and subsequent treatment with sodium hydroxide. The final product is obtained in good yield and high purity.
Applications De Recherche Scientifique
IBMS has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, IBMS has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, IBMS has been found to possess antibacterial and antifungal activity against various pathogens.
Propriétés
Nom du produit |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
|---|---|
Formule moléculaire |
C13H10IN3O3S |
Poids moléculaire |
415.21 g/mol |
Nom IUPAC |
N-(4-iodophenyl)-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide |
InChI |
InChI=1S/C13H10IN3O3S/c14-8-1-3-9(4-2-8)17-21(19,20)10-5-6-11-12(7-10)16-13(18)15-11/h1-7,17H,(H2,15,16,18) |
Clé InChI |
WISABQMMYURREW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[3-chloro-2,5-dioxo-4-(4-sulfamoylanilino)pyrrol-1-yl]benzoate](/img/structure/B254628.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B254630.png)
![N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide](/img/structure/B254635.png)


![2-Allyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254644.png)
![[4-(4-Ethylphenyl)piperazin-1-yl]-(2-methyl-3-nitrophenyl)methanone](/img/structure/B254649.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B254650.png)
![3'-[(4-bromophenyl)carbonyl]-1'-[3-(dimethylamino)propyl]-4'-hydroxy-1-methylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B254653.png)

![1-(4-Hydroxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254655.png)
![2-(1,3,4-Thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254658.png)

![1-[4-(Allyloxy)-3-methoxyphenyl]-7-fluoro-2-(2-methoxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254661.png)